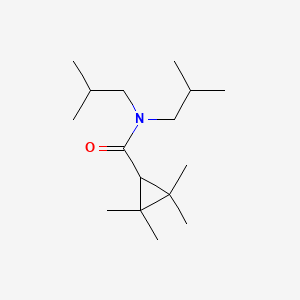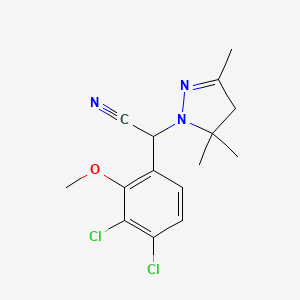
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropane ring substituted with two isobutyl groups and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with diisobutylamine. The reaction is carried out in an inert organic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) using thionyl chloride as a reagent . The process involves the formation of an intermediate acid chloride, which then reacts with diisobutylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of milder and more economically attractive alternatives to traditional reagents, such as the combined reagent TiCl4/NaBH4, can be employed to reduce costs and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as thionyl chloride (SOCl2) and various amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the amide can yield the corresponding amine, while oxidation can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceutically important compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used as a precursor in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide: Similar in structure but contains an octylphenylphosphinyl group instead of the cyclopropane ring.
N,N-dimethyl-2,2,3,3-tetramethylcyclopropanecarboxamide: Similar but with dimethyl groups instead of diisobutyl groups.
Uniqueness
N,N-diisobutyl-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropane ring and the presence of multiple methyl groups
Eigenschaften
Molekularformel |
C16H31NO |
|---|---|
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
2,2,3,3-tetramethyl-N,N-bis(2-methylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H31NO/c1-11(2)9-17(10-12(3)4)14(18)13-15(5,6)16(13,7)8/h11-13H,9-10H2,1-8H3 |
InChI-Schlüssel |
VJOPDUGRMQXZLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)C1C(C1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine](/img/structure/B15283165.png)
![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)
![3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283181.png)
![N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B15283188.png)
![6-(2-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283199.png)
![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15283206.png)
![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15283230.png)
![N-ethyl-N-({6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B15283235.png)
![N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide](/img/structure/B15283241.png)
![6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283251.png)
![4-[2-[(4-Methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B15283261.png)

